Structure Elucidation of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide
Structure Elucidation of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide
Introduction
The integration of fluorine into chiral scaffolds is a cornerstone of modern medicinal chemistry, dramatically altering a molecule's lipophilicity, metabolic stability, and binding affinity. The compound (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol represents a highly versatile chiral building block. It features a primary alcohol, a primary amine, a chiral benzylic center, and a strongly electron-withdrawing meta-trifluoromethyl group.
Elucidating the exact structure of such molecules requires a multi-modal analytical approach. The proximity of the polar amino alcohol moiety to the fluorinated aromatic ring introduces complex spectroscopic phenomena, including long-range heteronuclear J -couplings and unique conformational dynamics. This whitepaper details a self-validating, sequential workflow for the complete regiochemical, constitutional, and stereochemical elucidation of this compound.
Elucidation Strategy & Workflow
To ensure absolute scientific integrity, the elucidation process is divided into three interdependent phases. Each phase acts as a distinct validation gate, ensuring that errors in constitutional assignment do not propagate into stereochemical analysis.
Fig 1. Sequential workflow for structural and stereochemical elucidation of chiral amino alcohols.
Phase 1: Regiochemical and Connectivity Elucidation
The first objective is to confirm the molecular formula and the exact connectivity of the functional groups, specifically verifying the meta position of the trifluoromethyl group relative to the ethanolamine side chain.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI-TOF) HRMS is utilized to confirm the exact mass. For C9H10F3NO , the theoretical [M+H]+ is m/z 206.0793. A mass error of <2 ppm confirms the elemental composition, ruling out isobaric impurities.
Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
The presence of the −CF3 group necessitates the use of 19 F NMR and 13 C NMR to observe heteronuclear scalar couplings ( JCF ). The highly electronegative fluorine atoms act as powerful NMR probes, transmitting nuclear spin information across the conjugated π -system[1].
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19 F NMR: A sharp singlet at approximately δ -62.5 ppm (referenced to CFCl3 ) confirms the presence of the freely rotating CF3 group.
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13 C NMR: The carbon directly attached to the fluorines ( CF3 ) appears as a distinct quartet with a massive one-bond coupling ( 1JCF≈272 Hz). The aromatic carbon attached to the CF3 group (C-3') exhibits a two-bond coupling ( 2JCF≈32 Hz), while the ortho carbons (C-2', C-4') show three-bond couplings ( 3JCF≈4 Hz)[1],[2].
Table 1: Key NMR Assignments and Causality
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Assignment | Causal Explanation for Observation |
| 1 H | 3.55, 3.70 | dd, J=11.0,7.5 ; dd, J=11.0,4.5 | −CH2−OH (C1) | Diastereotopic protons due to the adjacent chiral center (C2). |
| 1 H | 4.10 | dd, J=7.5,4.5 | −CH(NH2)− (C2) | Benzylic proton shifted downfield by the electronegative amine and aromatic ring. |
| 13 C | 124.2 | q, 1JCF=272.5 | −CF3 | Massive direct scalar coupling from three equivalent fluorines. |
| 13 C | 131.0 | q, 2JCF=32.1 | Ar-C3' (meta) | Splitting confirms the exact point of attachment of the CF3 group. |
| 13 C | 122.5, 129.8 | q, 3JCF=3.8 | Ar-C2', Ar-C4' | Long-range coupling verifies the regiochemistry of the aromatic ring. |
Protocol: Self-Validating 1D/2D NMR Acquisition
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Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6 (ensures visibility of exchangeable −OH and −NH2 protons).
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Internal Standards: Add 0.05% TMS ( 1 H/ 13 C reference) and a capillary of CFCl3 ( 19 F reference).
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Acquisition: Run 1 H, 13 C, 19 F, 1 H- 1 H COSY, and 1 H- 13 C HMBC.
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Validation Step: Use HMBC to trace the correlation from the benzylic proton (C2) to the aromatic ipso-carbon (C1'). If the CF3 is correctly situated at the meta position (C3'), there will be no 3JCH HMBC correlation from the benzylic proton to the CF3 -bearing carbon, confirming the 1,3-substitution pattern.
Phase 2: Enantiomeric Excess (ee) Determination
Once the constitution is verified, the stereochemical purity must be assessed. For routine and accurate determination of the enantiomeric excess of chiral amino alcohols, Chiral High-Performance Liquid Chromatography (HPLC) is the most advantageous method due to its high resolution and avoidance of sample derivatization[3].
Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or AD-H), are highly effective for separating enantiomers of amino alcohols[4],[3].
Protocol: Chiral HPLC for Amino Alcohols
Because the primary amine can cause severe peak tailing by interacting with residual silanols on the silica support, a basic modifier is strictly required.
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Column Selection: Chiralpak IG ( 250×4.6 mm, 5 μ m).
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Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Causality: The DEA acts as a competing base, masking silanol sites and ensuring sharp, symmetrical peaks for the amino alcohol[3].
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Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.
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System Suitability (Validation): Inject a racemic standard of 2-amino-2-(3-(trifluoromethyl)phenyl)ethanol. Calculate the resolution factor ( Rs ). The system is only validated if Rs>1.5 (baseline resolution).
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Sample Injection: Inject the synthesized (R)-enantiomer. Calculate the enantiomeric excess ( ee ) using the area normalization method: ee(%)=[(AR−AS)/(AR+AS)]×100 .
Phase 3: Absolute Configuration Determination
While chiral HPLC proves the sample is a single enantiomer, it does not reveal which enantiomer it is. X-ray diffraction is the historical gold standard, but amino alcohols often form oils or resist forming high-quality single crystals. Therefore, Vibrational Circular Dichroism (VCD) is employed. VCD is a powerful chiroptical technique that determines absolute configuration directly in the solution state by measuring the differential absorption of left and right circularly polarized infrared light[5],[6].
The Principle of VCD Elucidation
VCD relies on a self-validating computational loop. The experimental VCD spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT). If the major bands of the measured and calculated VCD spectra agree in relative magnitude and sign, the absolute configuration is assigned[6].
Protocol: VCD Measurement and DFT Calculation
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Sample Preparation: Dissolve 10 mg of the enantiopure sample in 150 μ L of CDCl3 . Place in a BaF2 cell with a 100 μ m path length.
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Spectral Acquisition: Acquire the IR and VCD spectra using an FT-VCD spectrometer (e.g., 4 cm −1 resolution, 12-hour collection time to ensure a high signal-to-noise ratio).
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Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4) for the (R)-enantiomer. Causality: Amino alcohols exhibit extensive intramolecular hydrogen bonding (e.g., OH⋯NH2 or NH⋯OH ), which dictates the solution-state geometry.
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DFT Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the theoretical IR and VCD frequencies and rotational strengths.
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Boltzmann Weighting: Average the calculated spectra based on the Boltzmann distribution of the conformers at 298 K.
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Validation & Assignment: Overlay the experimental VCD spectrum with the calculated (R)-spectrum. A positive alignment (Enantiomeric Similarity Index > 80%) definitively confirms the absolute configuration as (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol.
Conclusion
The structural elucidation of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol requires a rigorous, multi-disciplinary approach. By leveraging the heteronuclear coupling properties of the trifluoromethyl group in NMR, optimizing chiral stationary phase HPLC with basic modifiers for enantiopurity, and utilizing VCD coupled with DFT calculations for absolute stereochemistry, researchers can establish a completely self-validating analytical profile. This methodology ensures the highest level of scientific integrity required for downstream pharmaceutical development and chiral catalyst design.
References
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Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]
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1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at:[Link]
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Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC (National Institutes of Health). Available at:[Link]
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The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. Royal Society of Chemistry. Available at: [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The influence of fluorine spin-diffusion on 13 C solid-state NMR line shapes of CF 3 groups - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00275C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
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